

Azvudine Hydrochloride's Effect on Host Cell Kinases: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Azvudine hydrochloride	
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Abstract

Azvudine (FNC), a novel nucleoside reverse transcriptase inhibitor, has demonstrated broad-spectrum antiviral activity. Its primary mechanism of action relies on intracellular phosphorylation by host cell kinases to its active triphosphate form, which then inhibits viral replication.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24] While its role as a competitive inhibitor of viral polymerases is well-established, emerging research from computational modeling studies predicts that Azvudine may also directly interact with and modulate the activity of key host cell kinases, including AKT1 and Mitogen-Activated Protein Kinases (MAPKs).[2][3][8][25] This technical guide provides a comprehensive overview of the current understanding of Azvudine's effects on host cell kinases, summarizing predictive data, outlining relevant experimental protocols for validation, and visualizing the implicated signaling pathways.

Introduction

Azvudine (2'-deoxy-2'-β-fluoro-4'-azidocytidine) is a cytidine analog that requires activation via a three-step phosphorylation process mediated by host cell kinases.[3] The resulting Azvudine triphosphate (FNC-TP) acts as a chain terminator for viral reverse transcriptase and RNA-dependent RNA polymerase.[7][9] A network pharmacology and molecular docking study has identified potential interactions between Azvudine and several host cell kinases, suggesting a broader mechanism of action that may contribute to its therapeutic effects.[2][3][8][25] This



guide will delve into these predicted interactions and provide the necessary technical information for their experimental validation.

Predicted Effects of Azvudine on Host Cell Kinases

A significant network pharmacology and molecular docking study predicted that Azvudine could interact with multiple host cell protein kinases, including AKT1, MAPK8 (JNK1), and MAPK14 (p38α).[2][3][8][25] This computational analysis identified potential binding sites and calculated the binding energies for these interactions.

Quantitative Data from Molecular Docking Studies

The following table summarizes the predicted binding affinities of Azvudine with key host cell kinases as determined by molecular docking simulations. Lower binding energy values suggest a more stable interaction.

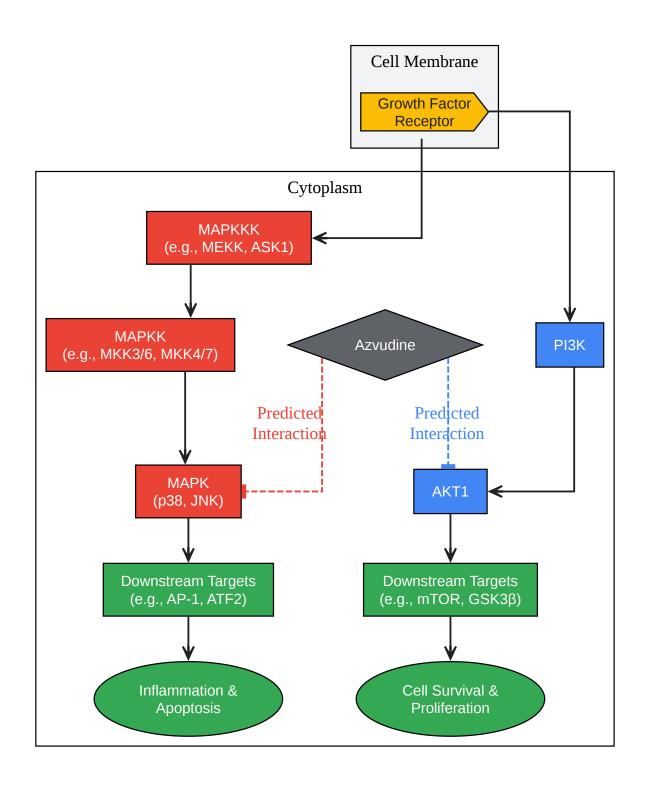
Target Kinase	PDB ID	Binding Energy (kcal/mol)	Reference(s)
AKT1	1H10	-7.74	[2][3]
MAPK8 (JNK1)	1UKH	-8.42	[2][3]
ΜΑΡΚ14 (p38α)	1A9U	-8.89	[2][3]

Note: These are predictive data and require experimental validation.

Predicted Signaling Pathway Interactions

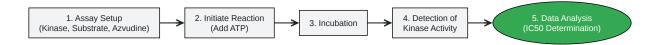
The predicted interactions of Azvudine with AKT1 and MAPK suggest potential modulation of critical cellular signaling pathways involved in cell survival, proliferation, and inflammation.











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- To cite this document: BenchChem. [Azvudine Hydrochloride's Effect on Host Cell Kinases: A
 Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b2717749#azvudine-hydrochloride-s-effect-on-host-cell-kinases]

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